molecular formula C15H22N4O5 B12294394 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-methylethylidene)inosine

2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-methylethylidene)inosine

Cat. No.: B12294394
M. Wt: 338.36 g/mol
InChI Key: DAXMFWLPRKEFFI-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine is a chemical compound with the molecular formula C13H20N4O4. It is a derivative of inosine, a nucleoside that is commonly found in transfer RNA (tRNA). This compound is characterized by the presence of a 2,3-dihydro-2,2-dimethyl group and a 2’,3’-O-(1-methylethylidene) protective group, which makes it unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of protective groups such as methylethylidene to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps as laboratory synthesis, with optimization for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine involves its interaction with molecular targets such as enzymes and receptors. The protective groups may influence its binding affinity and specificity. The compound may modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-methylethylidene)inosine is unique due to the combination of its protective groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C15H22N4O5

Molecular Weight

338.36 g/mol

IUPAC Name

9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one

InChI

InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)

InChI Key

DAXMFWLPRKEFFI-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C

Origin of Product

United States

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